molecular formula C16H21N5O4 B2799181 1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione CAS No. 2034396-32-0

1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione

Cat. No. B2799181
M. Wt: 347.375
InChI Key: AYHFUUFYJAVACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a piperazine dione group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of the multiple ring structures. The exact structure would depend on the specific spatial arrangement of these rings and the attached functional groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, while the piperidine ring might undergo reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on the specific arrangement of its functional groups and the overall structure of the molecule .

Scientific Research Applications

Synthetic Applications

  • Aminomethylation Reactions : Studies demonstrate the utility of related pyrimidine derivatives in aminomethylation reactions. For instance, Mannich reactions involving pyrimidine diones with formaldehyde and various amines have led to the synthesis of aminomethylsubstituted pyrimidine derivatives, showcasing the compound's reactivity and potential for generating structurally diverse molecules (Meshcheryakova et al., 2014).

  • Synthesis of Diamino-Substituted Derivatives : The compound's reactivity was further explored in the synthesis of diamino-substituted pyrano and pyrimido derivatives, highlighting its versatility as a precursor for complex heterocyclic systems (Paronikyan et al., 2016).

Pharmacological Applications

  • Anticancer Activity : Piperazine dione derivatives have been evaluated for their anticancer activity. For example, derivatives synthesized from iminodiacetic acid and various amines displayed significant activity against breast, lung, colon, ovary, and liver cancer cell lines, indicating the compound's potential as a lead for anticancer drug development (Kumar et al., 2013).

  • Anticonvulsant Activity : Research has shown that certain pyrrolidine dione derivatives exhibit promising anticonvulsant properties. Studies involving acute seizure models in mice highlighted the therapeutic potential of these compounds, suggesting their applicability in treating epilepsy (Rybka et al., 2017).

Structural Studies

  • Chiral Separation : The chiral properties of related 1,4-disubstituted piperazine derivatives have been investigated, underscoring the importance of structural analysis in drug development. Optimal separation conditions were identified, contributing to the understanding of structure-retention relationships (Chilmonczyk et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. It’s important to handle all compounds with appropriate safety precautions until their properties are well understood .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

1-ethyl-4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)piperazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-2-19-9-10-21(14(23)13(19)22)16(24)20-8-3-5-12(11-20)25-15-17-6-4-7-18-15/h4,6-7,12H,2-3,5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHFUUFYJAVACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione

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